2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
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Overview
Description
6-O-(tert-Butyldimethylsilyl)-D-glucal is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in the synthesis and modification of carbohydrates, which are essential for various biological processes .
Preparation Methods
The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal involves the protection of the hydroxyl group at the 6-position of D-glucal with a tert-butyldimethylsilyl group. This is typically achieved using tert-butyldimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to avoid under- or over-silylation, which can complicate purification. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-O-(tert-Butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetra-n-butylammonium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and substitution reagents like tetra-n-butylammonium fluoride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-O-(tert-Butyldimethylsilyl)-D-glucal is used extensively in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study carbohydrate-protein interactions and the role of carbohydrates in biological systems.
Medicine: It is involved in the development of carbohydrate-based drugs and vaccines.
Industry: The compound is used in the production of various biochemical reagents and materials
Mechanism of Action
The mechanism by which 6-O-(tert-Butyldimethylsilyl)-D-glucal exerts its effects involves the protection of the hydroxyl group at the 6-position, which prevents unwanted side reactions during chemical synthesis. This protection allows for selective reactions at other positions on the glucal molecule. The tert-butyldimethylsilyl group can be removed under specific conditions, revealing the hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar compounds to 6-O-(tert-Butyldimethylsilyl)-D-glucal include:
6-O-(tert-Butyldimethylsilyl)-D-galactal: Used in similar glycobiology applications.
Per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-cyclodextrins: These derivatives are used as synthetic intermediates for the functionalization of cyclodextrins.
What sets 6-O-(tert-Butyldimethylsilyl)-D-glucal apart is its specific application in the synthesis and modification of D-glucal derivatives, making it a unique and valuable tool in glycobiology research.
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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